![molecular formula C22H12Cl3N3 B2482247 6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-04-3](/img/structure/B2482247.png)
6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, also known as DCPPQ, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in the field of medicinal chemistry. DCPPQ has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
科学的研究の応用
Spectrophotometric and Fluorescent Probe for Glutathione and Cysteine Sensing
DCPQ, specifically spiropyran 5,6′-dichloro-1,3,3-trimethylspiro[indoline-2,2′-2H-pyrano[3,2-h]quinoline] (DTIQ), serves as an excellent probe for detecting sulfur-containing amino acids and oligopeptides. Let’s explore its applications:
Glutathione Assay: DTIQ selectively responds to glutathione (GSH) even in the presence of cysteine and methionine. Researchers have developed simple, rapid, and sensitive spectrophotometric and fluorimetric methods for quantifying GSH using DTIQ. These methods have been applied to measure GSH levels in dietary supplements and human urine .
Investigating Efficacy of Newly Synthesized Compounds
DCPQ derivatives, such as 1-(3-chlorophenyl)piperazine , have been used to evaluate the in vitro efficacy of newly synthesized compounds. For instance, fluoroquinolones (such as norfloxacin and lomefloxacin) were tested against Philasterides dicentrarchi .
Antimicrobial Potential Evaluation
Quinoline derivatives, including DCPQ analogs, have been synthesized and evaluated for their antimicrobial potential. These compounds were tested against various bacterial strains, such as Vibrio cholerae, Bacillus subtilis, Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli .
Seed Disinfectant and Organic Catalyst
Another related compound, 2,3-dichloro-1,4-naphthoquinone , finds applications as a seed disinfectant, organic catalyst, and additive in dye binders. It also helps control blue-green algae in ponds, lakes, and swimming pools .
Synthesis of Indole Derivatives
DCPQ derivatives play a role in the synthesis of indole derivatives. For example, the Fischer indole synthesis involving DCPQ-related intermediates leads to optically active cyclohexanone and phenylhydrazine hydrochloride. These steps contribute to the formation of tricyclic indoles and azepinoindoles .
特性
IUPAC Name |
6,8-dichloro-1-(3-chlorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl3N3/c23-14-7-4-8-16(9-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-5-2-1-3-6-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMYZVAXKANCPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-1-(3-chlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-oxo-3-{4-oxo-4-[(2-thienylmethyl)amino]butyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
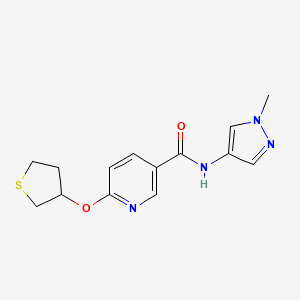
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)
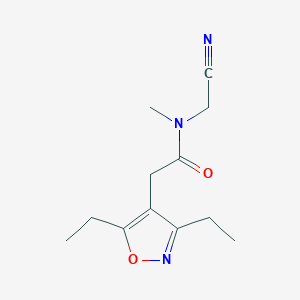
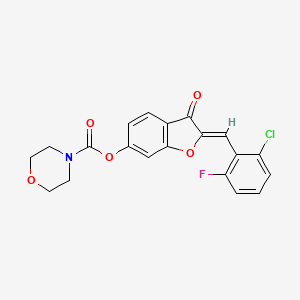
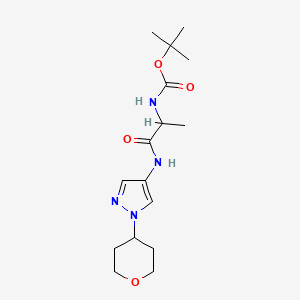
![4-[(3,4,5-Trimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2482175.png)
![4-(1-Methyltriazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2482177.png)
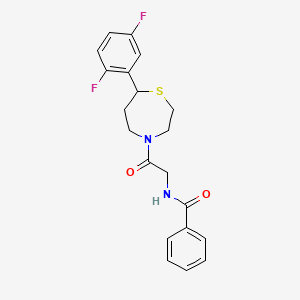

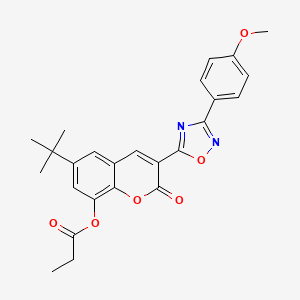
![N-[2-Hydroxy-3-(3-methylphenoxy)propyl]prop-2-enamide](/img/structure/B2482183.png)

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)